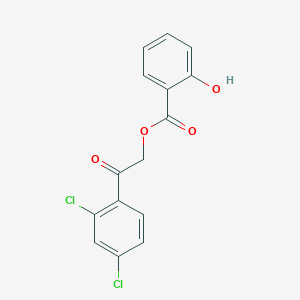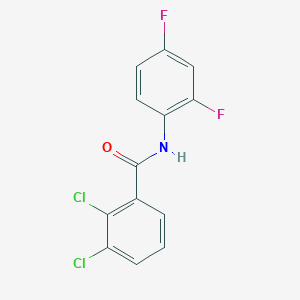
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as PCP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in a wide range of cellular processes.
科学研究应用
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been used to investigate the mechanism of PKC activation and inhibition, as well as its involvement in signal transduction pathways. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has also been used to study the role of PKC in cancer, cardiovascular diseases, and neurological disorders.
作用机制
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a crucial role in a wide range of cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol binds to the catalytic domain of PKC and prevents its activation by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of PKC inhibition by 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is not fully understood, which can make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol. One direction is to investigate the potential of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore the mechanism of PKC inhibition by 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol in more detail, which could lead to the development of more potent and specific PKC inhibitors. Additionally, further research is needed to investigate the potential side effects of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol and to optimize its use in lab experiments.
合成方法
The synthesis of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine-1-carbodithioic acid. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or zinc dust. The product is then purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCQAZIZXZKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)
methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)


![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)